![molecular formula C14H16N2O B5083002 (2Z)-2-[(PIPERIDIN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE](/img/structure/B5083002.png)
(2Z)-2-[(PIPERIDIN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(PIPERIDIN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a piperidine ring attached to an indole core through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(PIPERIDIN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE typically involves a multi-step process. One common method includes the condensation of indole-3-carboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[(PIPERIDIN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2Z)-2-[(PIPERIDIN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(PIPERIDIN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, it can interact with neurotransmitter receptors, influencing neurological pathways and exhibiting potential as a neuroactive compound.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-[(MORPHOLIN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
- (2Z)-2-[(PYRROLIDIN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
- (2Z)-2-[(AZEPAN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
Uniqueness
(2Z)-2-[(PIPERIDIN-1-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE stands out due to its unique structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and bioavailability, making it a promising candidate for various applications. Additionally, its ability to undergo diverse chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
IUPAC Name |
(2Z)-2-(piperidin-1-ylmethylidene)-1H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-11-6-2-3-7-12(11)15-13(14)10-16-8-4-1-5-9-16/h2-3,6-7,10,15H,1,4-5,8-9H2/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVMOPAGSAXTTF-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
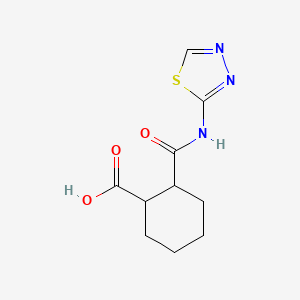
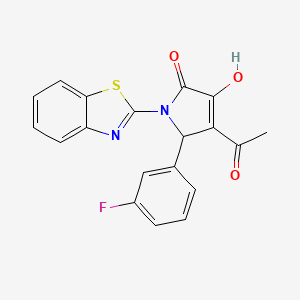
![4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B5082938.png)
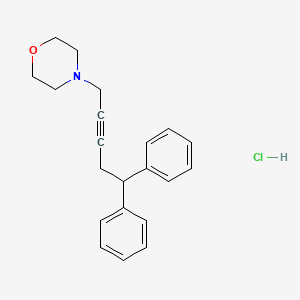
![(5Z)-3-methyl-2-sulfanylidene-5-[[4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B5082967.png)
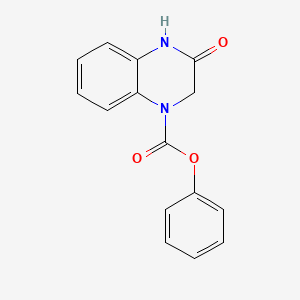
![phenyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B5082977.png)
![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B5082987.png)
![1-{4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl}propan-1-one](/img/structure/B5082995.png)
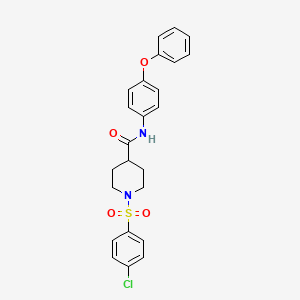
![2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL](/img/structure/B5083006.png)
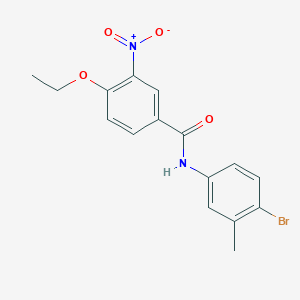
![6-bromo-1-[(5-bromo-2-propanoylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5083016.png)
